

MB 488 NHS Ester: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: MB 488 NHS ester

Cat. No.: B15555383

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye **MB 488 NHS ester**, its spectral properties, and its application in labeling biomolecules. This document is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.

Core Properties of MB 488 NHS Ester

MB 488 NHS ester is a bright, water-soluble, and photostable green-emitting fluorescent dye. [1][2] Its high hydrophilicity makes it an excellent choice for labeling proteins and antibodies, minimizing the potential for aggregation and self-quenching.[1][3][4] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific covalent labeling of primary amines, such as the lysine residues found on the surface of proteins, to form a stable amide bond.[3]

Spectral Characteristics

The key spectral properties of **MB 488 NHS ester** are summarized in the table below. This dye is spectrally similar to other popular green fluorophores such as Alexa Fluor® 488, DyLight® 488, and Fluorescein.[3][4]

Property	Value	Reference
Excitation Maximum (λ_{ex})	501 nm	[1][3][5]
Emission Maximum (λ_{em})	524 nm	[1][3][5]
Molar Extinction Coefficient (ϵ)	86,000 cm ⁻¹ M ⁻¹	[3][6]
Recommended Excitation Source	488 nm laser line	[7]

Quantum Yield and Photostability

MB 488 NHS ester is characterized by its high fluorescence quantum yield and excellent photostability, making it well-suited for demanding imaging applications, including single-molecule detection and super-resolution microscopy.[1][2][3][4][6] While a specific quantum yield value for **MB 488 NHS ester** is not consistently published, a spectrally identical dye, AF 488 NHS ester, has a reported quantum yield of 0.91.[8][9] For reference, the well-characterized Alexa Fluor® 488 has a quantum yield of 0.92 in water.[10] The high photostability of MB 488 allows for prolonged imaging sessions with minimal signal loss due to photobleaching.[1]

Experimental Protocols

Protein Labeling with MB 488 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins, such as antibodies, with **MB 488 NHS ester**. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

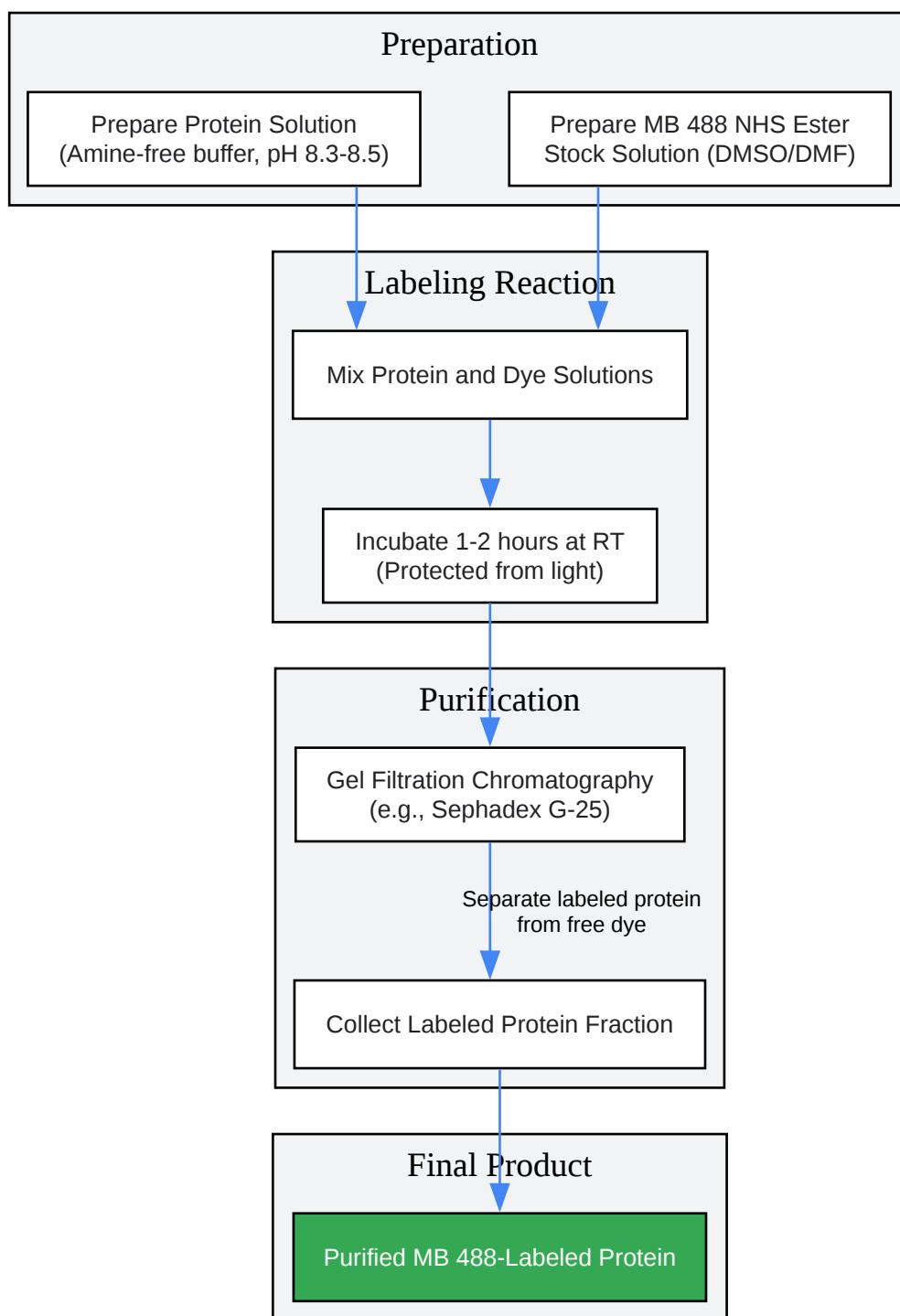
- Protein solution (e.g., antibody) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- **MB 488 NHS ester**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Purification column (e.g., gel filtration column like Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare the Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 8.3-8.5. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **MB 488 NHS ester** in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction: While gently stirring, add the dye stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of a 5- to 20-fold molar excess of dye is common.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with PBS. The first colored band to elute will be the fluorescently labeled protein.
- Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage.

Workflow for Protein Labeling and Purification

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A flowchart of the protein labeling and purification process.

Measuring the Fluorescence Spectrum of Labeled Proteins

This protocol outlines the general steps for acquiring the fluorescence emission spectrum of a protein labeled with MB 488.

Materials:

- MB 488-labeled protein in a suitable buffer (e.g., PBS)
- Fluorescence spectrophotometer
- Quartz cuvette

Procedure:

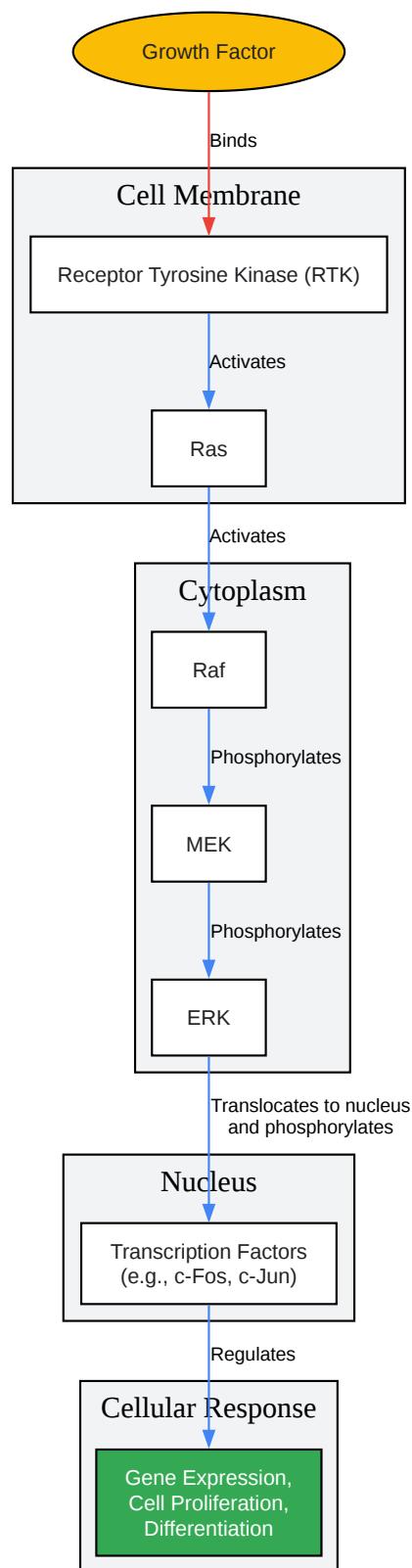
- **Instrument Setup:** Turn on the fluorescence spectrophotometer and allow the lamp to warm up. Set the excitation wavelength to the absorbance maximum of MB 488 (501 nm).
- **Blank Measurement:** Record a blank spectrum using the buffer in which the labeled protein is dissolved.
- **Sample Measurement:** Measure the fluorescence emission spectrum of the MB 488-labeled protein. The emission scan range should encompass the expected emission maximum (e.g., 510 nm to 600 nm).
- **Data Processing:** Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum of the labeled protein. The peak of this spectrum represents the emission maximum.

Application in Visualizing Signaling Pathways

Fluorescently labeled proteins are instrumental in visualizing and understanding complex cellular signaling pathways. By labeling a protein of interest within a pathway, researchers can track its localization, interactions, and dynamics in response to various stimuli using fluorescence microscopy.

A common pathway studied using these techniques is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is crucial for regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.

Simplified MAPK/ERK Signaling Pathway



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Overview of the MAPK/ERK signaling cascade.

In this pathway, an antibody labeled with MB 488 could be used to visualize the localization of a key protein like ERK. Upon pathway activation, ERK translocates from the cytoplasm to the nucleus, a process that can be quantitatively imaged using fluorescence microscopy. This allows for the spatio-temporal dynamics of signaling to be investigated in living cells.

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